molecular formula C₁₉H₂₂N₂O₂ B022110 Cupreidine CAS No. 70877-75-7

Cupreidine

Cat. No. B022110
CAS RN: 70877-75-7
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-WXPXUSHHSA-N
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Description

Cupreidine is a natural product found in Cinchona calisaya . It is a non-natural demethylated structure of quinine and quinidine . The molecular formula of Cupreidine is C19H22N2O2 .


Synthesis Analysis

Cupreidine and its derivatives have been used in asymmetric organocatalysis . An attempt to develop this methodology towards an asymmetric total synthesis of buphanidrine and powelline led to the bespoke development of another cupreidine catalyst .


Molecular Structure Analysis

The molecular weight of Cupreidine is 310.4 g/mol . The IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol . The InChIKey is VJFMSYZSFUWQPZ-WXPXUSHHSA-N .


Chemical Reactions Analysis

Cupreidine has been used in a variety of chemical reactions. For example, it has been used in the Morita–Baylis–Hillman process, one of the first reactions to utilize 6’-OH-cinchona alkaloid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cupreidine include a molecular weight of 310.4 g/mol and a molecular formula of C19H22N2O2 .

Scientific Research Applications

  • Photophysical Research : Cupreidine serves as an organocatalyst in photophysical research, particularly for studying excited state proton transfer in cyanoalkaloids. This research provides insights into the behavior of molecules under light excitation (Qian & Brouwer, 2010).

  • Synapse Formation in Neurobiology : In neurobiological contexts, Cupidin, which may be a variation of Cupreidine, has been studied as a postsynaptic scaffold protein. It appears to link metabotropic glutamate receptor (mGluR) signaling with the actin cytoskeleton and Rho family proteins during synapse formation in cerebellar granule cells (Shiraishi et al., 1999).

  • Catalysis in Organic Chemistry : Cupreidine is used to catalyze the α-hydroxylation of β-keto esters, achieving high yields and excellent enantioselectivities. This application is of significant interest for industrial and synthetic organic chemistry (Wang et al., 2014).

  • Potential in Cardiac Arrhythmia Treatment : Research suggests that Cupreidine may have similar antiarrhythmic potencies to quinidine but with a lower acute toxicity profile. This indicates its potential utility in treating cardiac arrhythmias (Nwangwu et al., 1982).

  • Neurochemical Mobility : Cupidin, potentially another form of Cupreidine, is shown to act as a mobile adaptor protein in the brain. Its distribution changes in response to synaptic activity, suggesting a role in synaptic plasticity and neuronal communication (Shiraishi et al., 2003).

  • Expansion in Cinchona Alkaloids : Cupreidine has been expanded with the phenoxazinone unit in Cinchona alkaloids, maintaining their stereochemical integrity. This development is significant in the field of medicinal chemistry (Wąsińska-Kałwa et al., 2018).

Safety And Hazards

There is limited information available on the safety and hazards of Cupreidine. It is recommended to handle it with care and follow standard laboratory safety procedures .

Future Directions

Cupreidine and its derivatives have shown potential in asymmetric organocatalysis . It is hoped that chemists developing asymmetric methodologies will see the value in adding these easily accessible, but underused organocatalysts to their screens .

properties

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-WXPXUSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318424
Record name Cupreidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cupreidine

CAS RN

70877-75-7
Record name Cupreidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70877-75-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupreidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupreidine
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URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
S Ingemann, H Hiemstra - … : Catalysts, Reactions, and …, 2013 - Wiley Online Library
… Figure 6.1 Structures of the natural cinchona alkaloids and of cupreine and cupreidine. The analogs of quinine, quinidine, cinchonidine, and cinchonine with an ethyl at C3 (the dihydro …
Number of citations: 15 onlinelibrary.wiley.com
J Qian, AM Brouwer - Physical Chemistry Chemical Physics, 2010 - pubs.rsc.org
Photophysical properties of the organocatalyst cupreidine (CPD) and its chromophoric building block 6-hydroxyquinoline (6HQ) in protic and nonprotic polar solvents (methanol and …
Number of citations: 37 pubs.rsc.org
LA Bryant, R Fanelli, AJA Cobb - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
… In this report by Berkessel and co-workers, cupreine and cupreidine PTCs HCPN-65 and HCPD-67 were used in the epoxidation of the cis-α,β-unsaturated ketone 63 with sodium …
Number of citations: 31 www.beilstein-journals.org
T Marcelli, JH van Maarseveen… - Angewandte Chemie …, 2006 - Wiley Online Library
In the steadily expanding field of organocatalysis, cinchona alkaloids play a prominent role. Until the late 1990s, bifunctional catalysts based on this scaffold relied exclusively on the C9‐…
Number of citations: 406 onlinelibrary.wiley.com
PU Nwangwu, TL Holcslaw, SJ Stohs… - Journal of …, 1982 - europepmc.org
… and depression of blood pressure than does cupreidine. The vasodilation produced by … than cupreidine. Furthermore, quinidine elicited a greater negative inotropic effect. Cupreidine …
Number of citations: 1 europepmc.org
J Luo, YB Fang, XY Mao, M Yang… - Advanced Synthesis …, 2019 - Wiley Online Library
… We reported a cupreidine catalyzed enantioselective cascade cyclization reaction of 2-alkynyl-3,3-difluoro-3H-indole and 2-mercaptoimidazole under simple and mild conditions. The …
Number of citations: 25 onlinelibrary.wiley.com
TA Henry, W Solomon - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… The chief item of evidence upon which this view is based is that cupreidine on simple … cupreidine, dihydrocupreidine, quinidine, dihydroquinidine, and the methyl ether of cupreidine …
Number of citations: 2 pubs.rsc.org
P Vojáčková, D Chalupa, J Prieboj, M Nečas… - Organic …, 2018 - ACS Publications
… A cupreidine-based catalyst enabled extension of the enantioselective conjugate additions to α-bromo enones and α-benzyl nitroalkenes. The densely functionalized adducts that result …
Number of citations: 19 pubs.acs.org
T Marcelli, JH van Maarseveen… - Angewandte …, 2006 - Wiley Online Library
In dem expandierenden Gebiet der Organokatalyse spielen Cinchona‐Alkaloide eine herausragende Rolle. Bis in die späten 90er Jahre fanden nur solche bifunktionalen Cinchona‐…
Number of citations: 103 onlinelibrary.wiley.com
Z DEGASZAFRAN - BULLETIN DE L ACADEMIE …, 1966 - … PALAC KULTURY I NAUKI, PO BOX …
Number of citations: 2

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